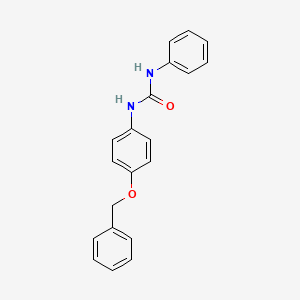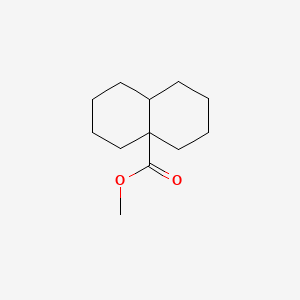
Phosphoric acid, 1-(2,4-dichlorophenyl)ethenyl diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphoric acid, 1-(2,4-dichlorophenyl)ethenyl diethyl ester is an organophosphorus compound known for its applications in various fields, including agriculture and chemistry. This compound is characterized by the presence of a phosphoric acid ester group attached to a 2,4-dichlorophenyl group through an ethenyl linkage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, 1-(2,4-dichlorophenyl)ethenyl diethyl ester typically involves the reaction of 2,4-dichlorophenylacetylene with diethyl phosphite under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium or copper to facilitate the formation of the desired ester linkage.
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process. The final product is then purified through distillation or recrystallization to obtain a high-purity compound.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphoric acid, 1-(2,4-dichlorophenyl)ethenyl diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphoric acid derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphoric acid derivatives with additional oxygen functionalities.
Reduction: Phosphoric acid, 1-(2,4-dichlorophenyl)ethyl diethyl ester.
Substitution: Compounds with substituted phenyl rings, such as phosphoric acid, 1-(2-amino-4-chlorophenyl)ethenyl diethyl ester.
Applications De Recherche Scientifique
Phosphoric acid, 1-(2,4-dichlorophenyl)ethenyl diethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the production of pesticides and other agrochemicals.
Mécanisme D'action
The mechanism of action of phosphoric acid, 1-(2,4-dichlorophenyl)ethenyl diethyl ester involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit the activity of acetylcholinesterase, an enzyme crucial for nerve function, by binding to its active site. This inhibition leads to the accumulation of acetylcholine, resulting in prolonged nerve signal transmission.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphoric acid, 2-chloro-1-(2,4-dichlorophenyl)ethenyl diethyl ester
- Phosphoric acid, 2-bromo-1-(2,4-dichlorophenyl)ethenyl diethyl ester
Uniqueness
Phosphoric acid, 1-(2,4-dichlorophenyl)ethenyl diethyl ester is unique due to its specific ethenyl linkage and the presence of two chlorine atoms on the phenyl ring. This structural configuration imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
38331-02-1 |
|---|---|
Formule moléculaire |
C12H15Cl2O4P |
Poids moléculaire |
325.12 g/mol |
Nom IUPAC |
1-(2,4-dichlorophenyl)ethenyl diethyl phosphate |
InChI |
InChI=1S/C12H15Cl2O4P/c1-4-16-19(15,17-5-2)18-9(3)11-7-6-10(13)8-12(11)14/h6-8H,3-5H2,1-2H3 |
Clé InChI |
IZLGBMLXOOGJMU-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(OCC)OC(=C)C1=C(C=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-3-(isopropylamino)propan-1-ol](/img/structure/B13960767.png)

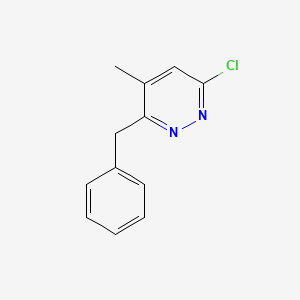
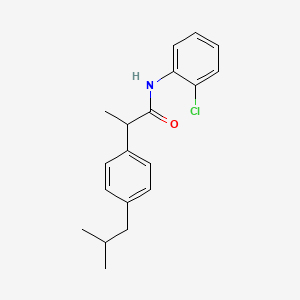
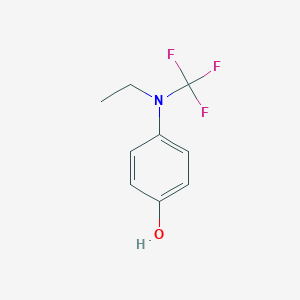


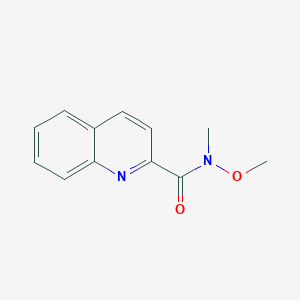

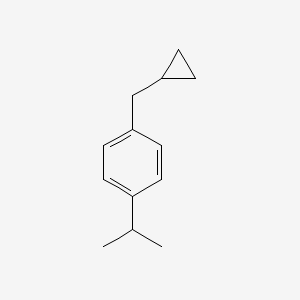
![4-Chloro-3-[[2-(2,4-dibromo-6-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13960835.png)
